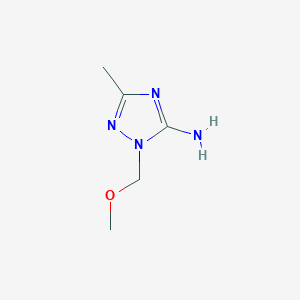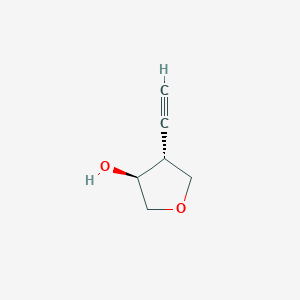
6-Difluoromethoxy-2-fluoro-3-formylpyridine
Descripción general
Descripción
6-Difluoromethoxy-2-fluoro-3-formylpyridine (6-DFMFP) is an organic compound belonging to the family of pyridines, which are heterocyclic aromatic compounds. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 6-DFMFP is known for its high reactivity and low toxicity, making it an ideal choice for a wide range of applications.
Aplicaciones Científicas De Investigación
6-Difluoromethoxy-2-fluoro-3-formylpyridine has been extensively studied in the scientific community due to its potential applications in the synthesis of pharmaceuticals and agrochemicals. It has been used as a starting material in the synthesis of a variety of compounds, including inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system. 6-Difluoromethoxy-2-fluoro-3-formylpyridine has also been used in the synthesis of aryl-substituted pyridines, which are important intermediates in the synthesis of drugs and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-Difluoromethoxy-2-fluoro-3-formylpyridine is not well understood. However, it is believed that the compound acts as an electron-withdrawing group, which stabilizes the reactive intermediates formed during the synthesis of various compounds. This stabilization allows for the formation of the desired products in a shorter amount of time.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Difluoromethoxy-2-fluoro-3-formylpyridine have not been extensively studied. The compound has been found to have low toxicity in animal studies, but further research is needed to determine its potential effects on humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 6-Difluoromethoxy-2-fluoro-3-formylpyridine in lab experiments is its high reactivity and low toxicity. Its low toxicity makes it an ideal choice for the synthesis of compounds that are potentially hazardous, such as pharmaceuticals and agrochemicals. However, the compound is sensitive to light and air, and thus it must be handled with care in the laboratory.
Direcciones Futuras
The potential applications of 6-Difluoromethoxy-2-fluoro-3-formylpyridine are vast and further research is needed to fully understand its mechanism of action and biochemical and physiological effects. Possible future directions for research include:
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a therapeutic agent.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as an inhibitor of the enzyme acetylcholinesterase.
• Investigating the use of 6-Difluoromethoxy-2-fluoro-3-formylpyridine in the synthesis of aryl-substituted pyridines.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a catalyst in organic reactions.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a replacement for toxic solvents.
• Investigating the potential of 6-Difluoromethoxy-2-fluoro-3-formylpyridine as a reagent in the synthesis of organic compounds.
Propiedades
IUPAC Name |
6-(difluoromethoxy)-2-fluoropyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4(3-12)1-2-5(11-6)13-7(9)10/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUUEUYQODBBBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C=O)F)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Difluoromethoxy-2-fluoro-3-formylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Chloro-8-fluoro[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1412852.png)



![5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid](/img/structure/B1412860.png)






![Ethyl 2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}imino)-2-(4-chlorophenyl)acetate](/img/structure/B1412870.png)